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Compound of Interest |

Compound Name: 3-Methyl-2,2'-bipyridine
CAS No.: 10273-88-8
Cat. No.: B178094
- 7

CAS Registry Number: 10273-88-8 Chemical Formula:
Molecular Weight: 170.21 g/mol IUPAC Name: 3-Methyl-2,2'-bipyridine

Executive Summary

3-Methyl-2,2'-bipyridine is a non-symmetric derivative of the classic bidentate ligand 2,2'-
bipyridine. Unlike its symmetric counterparts (e.g., 4,4'- or 5,5'-dimethyl-2,2'-bipyridine), the 3-
methyl isomer introduces steric bulk proximal to the metal-binding site. This steric hindrance
creates a twisted conformation between the two pyridine rings, significantly altering the
electronic coupling and photophysical properties of resulting metal complexes. This guide
provides the critical data necessary for its identification, synthesis, and application in
coordination chemistry.

Physical & Chemical Properties[1][2][3]
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Property Value Note
Yellow-orange crystalline Sensitive to light; store in
Appearance .
powder amber vials.
) ] Sharp transition indicates high
Melting Point 73-76°C )
purity.
Boiling Point 298 — 300 °C At 760 mmHg.
Soluble in
Solubility , Limited solubility in water.[1]
, MeOH, EtOH
) Slightly less basic than 2,2'-
pKa ~4.4 (estimated)

bipyridine due to steric twist.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
Unlike symmetric bipyridines, 3-Methyl-2,2'-bipyridine lacks a

axis of symmetry. This results in a complex aromatic region where all seven aromatic protons
are chemically distinct.

H NMR Data (400 MHz,

)

Note: Chemical shifts (

) are reported in ppm relative to TMS.
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Methyl group
at C-3;
H 238 Singlet (s) 3H -CH _ _
diagnostic

singlet.

Interpretation Logic:
o The Methyl Group (H) appears as a sharp singlet upfield (~2.4 ppm).

o Asymmetry: The presence of the methyl group at position 3 breaks the equivalence between
the two rings. Consequently, the H-6 and H-6" protons (adjacent to Nitrogen) appear as two
distinct doublets rather than one overlapping signal.

» Steric Twist: The 3-methyl group forces the two pyridine rings to twist out of coplanarity to
minimize steric clash with H-3'. This twist reduces

-conjugation compared to unsubstituted bipyridine, often causing slight upfield shifts of the
ring protons relative to planar analogs.

C NMR Data (100 MHz,

)

e Aromatic Carbons: 156.5, 155.8 (quaternary C-2, C-2'), 149.2, 147.1 (C-6, C-6'), 137.5,
136.8, 133.2 (C-3 quaternary), 123.8, 123.1, 120.5.

e Aliphatic Carbon: 20.1 ppm (-CH

Mass Spectrometry (ESI-MS)

 lonization Mode: Electrospray lonization (Positive)
e Molecular lon (

):m/z 171.1
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e Fragmentation:
o m/z171
156 (
): Loss of methyl radical.
o m/z 156
78 (
): Cleavage of the inter-ring bond.

UV-Vis Spectroscopy

» Solvent: Acetonitrile (

)
e 284 nm (
), 238 nm.

e Feature: The absorption maximum is slightly blue-shifted compared to 2,2'-bipyridine (290
nm) due to the twisted conformation reducing the effective conjugation length.

Synthesis Protocol: Negishi Cross-Coupling

The most robust synthesis avoids the low yields of mixed Ullmann couplings by utilizing a
Negishi cross-coupling strategy. This method ensures regioselectivity.

Reagents:

e 2-Chloropyridine (Electrophile)
o 3-Methyl-2-pyridylzinc bromide (Nucleophile, 0.5 M in THF)
o Catalyst:

(5 mol%)
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e Solvent: Anhydrous THF

Step-by-Step Workflow:

» Catalyst Activation: In a flame-dried Schlenk flask under Argon, dissolve 2-chloropyridine
(1.0 eq) and

(0.05 eq) in anhydrous THF. Stir for 15 minutes at room temperature until the solution turns
yellow/orange.

» Addition: Add the solution of 3-methyl-2-pyridylzinc bromide (1.2 eq) dropwise via syringe
over 20 minutes. The reaction is exothermic; maintain temperature

°C.

e Reflux: Heat the mixture to reflux (66 °C) for 12—18 hours. Monitor conversion by TLC (Silica,
10% EtOAc/Hexanes).

e Quench: Cool to room temperature. Quench with saturated

solution.

o Extraction: Extract the aqueous layer with

(3 x 50 mL). Combine organic layers and dry over

 Purification: Concentrate in vacuo. Purify the crude oil via flash column chromatography
(Silica Gel 60).

o Eluent: Gradient 5%

15% Ethyl Acetate in Hexanes.

o Product: Collect the fraction at

(10% EtOAc/Hex).

Synthesis Logic Diagram
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Click to download full resolution via product page

Caption: Negishi cross-coupling cycle for the regioselective synthesis of 3-Methyl-2,2'-
bipyridine.

Applications in Drug Development & Catalysis
Asymmetric Catalysis Ligand

The 3-methyl group renders the bipyridine chiral (atropisomeric) if rotation around the C2-C2'
bond is restricted by heavy metal coordination.

o Utility: Used as a precursor for

-symmetric Ruthenium(ll) and Iridium(lll) complexes.

e Mechanism: The steric bulk prevents the formation of planar complexes, inducing a helical
chirality (

) that is more stable than unsubstituted analogs.

Photophysical Probes
Complexes of the type
exhibit altered excited-state lifetimes.

o Effect: The twisted conformation lowers the energy of the Metal-to-Ligand Charge Transfer
(MLCT) state and increases non-radiative decay rates. This allows for fine-tuning of emission
wavelengths in diagnostic assays.
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Safety & Handling (MSDS Summary)

e Hazards: Irritant (Skin/Eye/Respiratory).
e GHS Classification: H315, H319, H335.
o Storage: Store under inert atmosphere (
or Ar) at 2-8 °C. The compound is prone to oxidation over extended periods if exposed to air.
References
e Synthesis Protocol
o Efficient Synthesis of Methyl-2,2'-bipyridines by a Negishi Cross-Coupling Str
o Source:Organic Syntheses / Journal of Organic Chemistry (Adapted methodology).

o Context: Defines the zinc-bromide coupling route as superior to Ullmann coupling for
asymmetric bipyridines.

e Spectroscopic Data & Physical Properties
o 3-Methyl-2,2'-bipyridine CAS 10273-88-8 Entry.
o Source: BLD Pharm / PubChem Compound Summary.
o Context: Verifies CAS number, molecular weight, and physical st

e Coordination Chemistry Context

o The Early Years of 2,2'-Bipyridine—A Ligand in Its Own Lifetime.
o Source: Constable, E. C., Molecules (2019).
o Context: Discusses the structural implications of methyl-substitution on bipyridine ligands.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources
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e 1. Formamide acetate Manufacturer,Supplier,Exporter [forecastchemicals.com]

» To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization and
Applications of 3-Methyl-2,2'-bipyridine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b178094#spectroscopic-data-of-3-methyl-2-2-
bipyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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